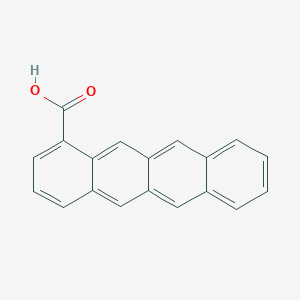
Tetracene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracene-1-carboxylic acid is an organic compound with the molecular formula C19H12O2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings The addition of a carboxylic acid group at the first position of the tetracene structure gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Tetracene: One common method involves the oxidation of tetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces the carboxylic acid group at the desired position.
Grignard Reagent Method: Another approach involves the use of Grignard reagents. Tetracene can be reacted with a Grignard reagent (e.g., phenylmagnesium bromide) followed by carbonation with carbon dioxide (CO2) to form the carboxylic acid group.
Hydrolysis of Nitriles: Tetracene nitriles can be hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tetracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as tetracene-1,4-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield tetracene-1-aldehyde or tetracene-1-alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Tetracene-1,4-dicarboxylic acid
Reduction: Tetracene-1-aldehyde, tetracene-1-alcohol
Substitution: Halogenated tetracene derivatives, nitro-tetracene derivatives
Scientific Research Applications
Tetracene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of organic semiconductors and photovoltaic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of tetracene-1-carboxylic acid involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong absorption and emission in the visible spectrum, making it useful in light-harvesting applications.
Triplet Energy Transfer: It can participate in triplet energy transfer processes, which are important in photodynamic therapy and solar energy conversion.
Molecular Aggregation: The carboxylic acid group facilitates molecular aggregation, influencing the compound’s photophysical behavior and enhancing its performance in certain applications.
Comparison with Similar Compounds
Tetracene-1-carboxylic acid can be compared with other similar compounds such as:
Naphthalene-1-carboxylic acid: A smaller polycyclic aromatic hydrocarbon with similar chemical properties but different photophysical characteristics.
Anthracene-1-carboxylic acid: Another polycyclic aromatic compound with three fused benzene rings, used in similar applications but with distinct absorption and emission spectra.
Pentacene-1-carboxylic acid: A larger polycyclic aromatic hydrocarbon with five fused benzene rings, offering different electronic properties and applications.
This compound stands out due to its unique combination of photophysical properties and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H12O2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
tetracene-1-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-7-3-6-14-10-15-8-12-4-1-2-5-13(12)9-16(15)11-18(14)17/h1-11H,(H,20,21) |
InChI Key |
OLGBGEZLECIWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


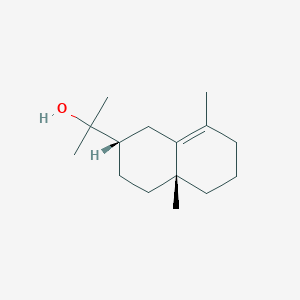
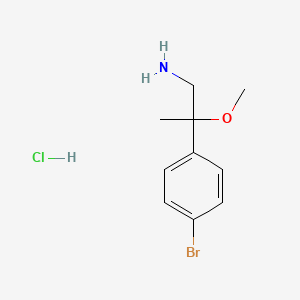
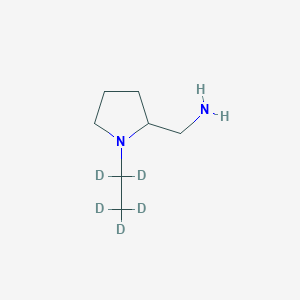
![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)
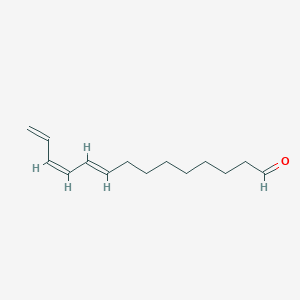

![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)

